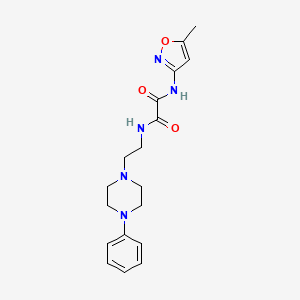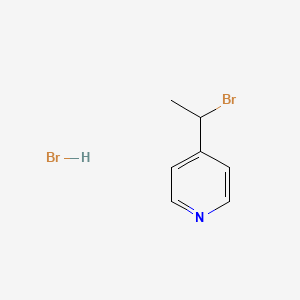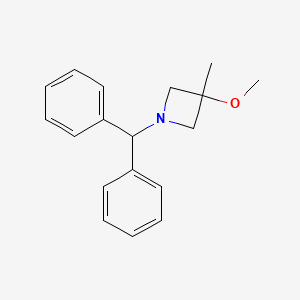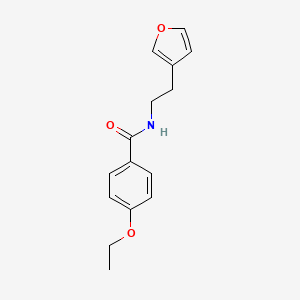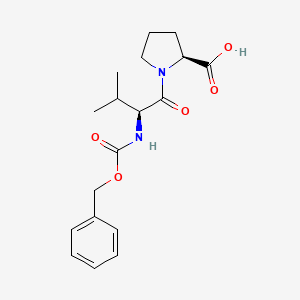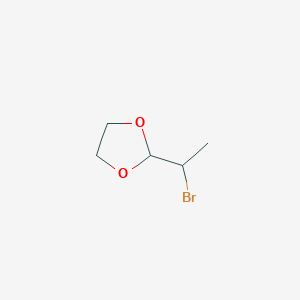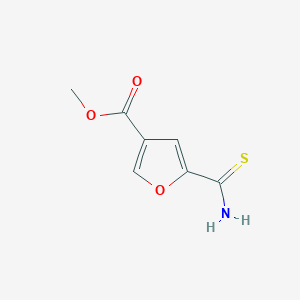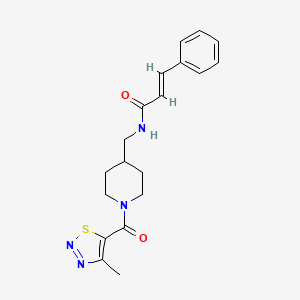
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is an amide derivative of cinnamamide and contains a piperidine ring and a thiadiazole ring in its structure.
Aplicaciones Científicas De Investigación
Structural Analysis and Drug Development
Research on compounds structurally related to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has focused on their potential in drug development and understanding their structural characteristics. For instance, the crystal structure determination of related cinnamoyl piperidide compounds has been essential for their application as clinical remedies in treating conditions like epilepsy, highlighting the significance of structural analysis in drug design (Lin & Shen, 1982). Additionally, derivatives of cinnamoyl and thiadiazole have been synthesized and tested for antimicrobial activities, demonstrating the broad potential of these compounds in therapeutic applications (Mahmoud et al., 2017).
Anticonvulsant Activity
Structural modification of compounds similar to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide has led to the development of drugs with anticonvulsant properties. The transformation of piperine into N-(3,4-methylenedioxy-cinnamoyl)-piperidine, used in clinics as antiepilepsirine, illustrates the effectiveness of structural modifications in enhancing anticonvulsant activity, with extensive studies conducted on various structural moieties of these molecules (Li & Wang, 1995).
Antifungal and Fungicidal Applications
Thiadiazole and cinnamamide derivatives have also shown promising antifungal and fungicidal activities. Research involving isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives has indicated significant improvements in antifungal activities, with some compounds exhibiting potent effects against various fungal species. These findings suggest potential agricultural applications, such as the development of fungicides to protect crops from fungal infections (Chen et al., 2019).
Medicinal Chemistry and Receptor Binding Studies
The exploration of pyrazole derivatives related to N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide in medicinal chemistry has provided insights into receptor binding and the development of pharmacological probes. Studies have identified specific structural requirements for potent and selective activity at receptor sites, contributing to the design of therapeutic agents with minimized side effects (Lan et al., 1999).
Carbonic Anhydrase Inhibition
Further applications include the inhibition of carbonic anhydrase isozymes, with benzenesulfonamides incorporating aroylhydrazone and thiadiazole moieties showing low nanomolar activity against specific human isoforms. This research opens avenues for the development of therapeutic agents targeting conditions related to the dysregulation of carbonic anhydrases (Alafeefy et al., 2015).
Propiedades
IUPAC Name |
(E)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-14-18(26-22-21-14)19(25)23-11-9-16(10-12-23)13-20-17(24)8-7-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3,(H,20,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAMEAZLEDFPMU-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

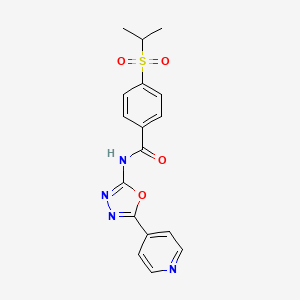
![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)
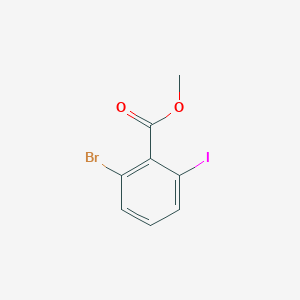
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)

